molecular formula C7H6N2 B1214698 Imidazo[1,5-a]pyridine CAS No. 274-47-5

Imidazo[1,5-a]pyridine

Cat. No. B1214698
CAS RN: 274-47-5
M. Wt: 118.14 g/mol
InChI Key: JMANUKZDKDKBJP-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine is a significant structural component found in a wide range of agrochemicals and pharmaceuticals. Its unique chemical structure and versatility have attracted considerable attention in recent years . This heterocyclic compound consists of a pyridine ring fused with an imidazole ring, resulting in a fused bicyclic system.


Synthesis Analysis

  • Transannulation reactions .

Scientific Research Applications

Pharmaceuticals and Agrochemicals

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . Its synthesis has been a subject of intense research for numerous decades .

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives have shown great potential in the field of optoelectronics . Their unique chemical structure and versatility make them suitable for use in various technological applications .

Sensors

These compounds have been used in the development of sensors . Their optical behaviors and biological properties make them ideal for this application .

Anti-Cancer Drugs

Imidazo[1,5-a]pyridine derivatives have been explored for their potential use as anti-cancer drugs . Their unique chemical structure and biological properties make them promising candidates for this application .

Emitters for Confocal Microscopy and Imaging

These compounds have been used as emitters for confocal microscopy and imaging . Their luminescent properties make them suitable for this application .

Cell Membrane Probes

Imidazo[1,5-a]pyridine is a stable scaffold, widely used for the development of emissive compounds in many application fields, including as cell membrane probes . Their compact shape along with remarkable photophysical properties make them suitable candidates for this application .

Fluorophores

Imidazo[1,5-a]pyridines are investigated and utilized for their emissive properties, serving as fluorophores . Their unique chemical structure and photophysical properties make them ideal for this application .

Chelating Ligands for Metallic Ions

These compounds have been used as chelating ligands for metallic ions, contributing to the development of on–off-type sensors . Their unique chemical structure makes them suitable for this application .

properties

IUPAC Name

imidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-4-9-6-8-5-7(9)3-1/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMANUKZDKDKBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297970
Record name Imidazo[1,5-a]pyridine
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,5-a]pyridine

CAS RN

274-47-5
Record name Imidazo[1,5-a]pyridine
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Record name Imidazo[1,5-a]pyridine
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Record name Imidazo[1,5-a]pyridine
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Record name Imidazo[1,5-a]pyridine
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Synthesis routes and methods I

Procedure details

To 13.6 g. of 2-formamidomethylpyridine in a round-bottom flask is added 25 ml. of phosphorous oxychloride. Following the exothermic reaction, the reaction mixture is cooled to room temperature, and quenched on crushed ice. The aqueous mixture is treated with sufficient 20% aqueous sodium hydroxide solution to provide a pH of 9-10, and the liberated product extracted into chloroform (3 × 300 ml.). The extracts are combined, dried over sodium sulfate and concentrated to a light brown oil, 14.0 g.
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Synthesis routes and methods II

Procedure details

A mixture of 32.4 g. of 2-aminomethylpyridine and 96 ml. of 97% formic acid is heated under reflux for 3.5 hrs. The resulting solution is subjected to vacuum distillation, the desired product, 2-formamidomethylpyridine, being isolated as a yellow oil crystallizes to a solid having a melting point at about room temperature.
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Synthesis routes and methods III

Procedure details

A solution of 5-[p-(cyanomethyl)phenethyl]imidazo[1,5-a]pyridine (1.0 g) in 2N sodium hydroxide (30 ml) is heated under reflux for 15 hours, acidified with concentrated sulfuric acid and filtered to yield 5-[p-carboxymethyl)phenethyl]imidazo[1,5-a]pyridine.
Name
5-[p-(cyanomethyl)phenethyl]imidazo[1,5-a]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Imidazo[1,5-a]pyridine
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Imidazo[1,5-a]pyridine
Reactant of Route 5
Imidazo[1,5-a]pyridine
Reactant of Route 6
Imidazo[1,5-a]pyridine

Citations

For This Compound
1,370
Citations
C Burstein, CW Lehmann, F Glorius - Tetrahedron, 2005 - Elsevier
The ready synthesis of differently substituted 2H-imidazo[1,5-a]pyridin-4-ium bromides is reported. These salts are precursors for a new class of N-heterocyclic carbene ligands. As a …
Number of citations: 190 www.sciencedirect.com
G Volpi - Asian Journal of Organic Chemistry, 2022 - Wiley Online Library
In the last few years, imidazo[1,5‐a]pyridine derivatives have attracted growing attention due to their remarkable emissive behaviours, structural modification and biological properties. …
Number of citations: 8 onlinelibrary.wiley.com
M Alcarazo, SJ Roseblade, AR Cowley… - Journal of the …, 2005 - ACS Publications
The imidazo[1,5-a]pyridine skeleton provides a versatile platform for the generation of new types of stable N-heterocyclic carbenes. Rh(I) mono- (6) and biscarbenes (7) from imidazo[1,5…
Number of citations: 348 pubs.acs.org
JT Hutt, ZD Aron - Organic Letters, 2011 - ACS Publications
The three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde to produce imidazo[1,5-a]pyridinium ions is reported, providing an efficient method …
Number of citations: 75 pubs.acs.org
G Colombo, GA Ardizzoia, S Brenna - Inorganica Chimica Acta, 2022 - Elsevier
This minireview collects the results that we obtained in the recent years on luminescent compounds based on imidazo[1,5-a]pyridines, an interesting class of heterocycles characterized …
Number of citations: 8 www.sciencedirect.com
MR Reddy, CM Darapaneni, RD Patil… - Organic & Biomolecular …, 2022 - pubs.rsc.org
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals. The synthesis of imidazo[1,5-a]pyridine has been a subject of …
Number of citations: 8 pubs.rsc.org
G Volpi, B Lace, C Garino, E Priola, E Artuso… - Dyes and …, 2018 - Elsevier
A series of new dyes based on the fluorescent imidazo[1,5-a]pyridine moiety has been designed and synthesized specifically for fluorescence cell imaging application. The obtained …
Number of citations: 32 www.sciencedirect.com
G Volpi, R Rabezzana - New Journal of Chemistry, 2021 - pubs.rsc.org
In the last few years, imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviours, and …
Number of citations: 32 pubs.rsc.org
S Albano, G Olivo, L Mandolini, C Massera… - The Journal of …, 2017 - ACS Publications
An imidazo[1,5-a]pyridine derivative was unexpectedly obtained through the action of Fe 2+ on a dynamic library of imines generated in situ via condensation of benzaldehyde and 2-…
Number of citations: 20 pubs.acs.org
G Renno, F Cardano, G Volpi, C Barolo, G Viscardi… - Molecules, 2022 - mdpi.com
Imidazo[1,5-a]pyridine is a stable scaffold, widely used for the development of emissive compounds in many application fields (eg, optoelectronics, coordination chemistry, sensors, …
Number of citations: 3 www.mdpi.com

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